
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: 2,4-diamino-6-chloropyrimidine, diethylamine
Conditions: Nucleophilic substitution reaction under reflux conditions.
Step 3: Formation of Azo Linkage
Reactants: 4-carbethoxyphenylhydrazine, pyrimidine derivative
Conditions: Diazotization followed by coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the diethylamino group and the azo linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Pyrimidine Core
Reactants: 2,4-diamino-6-chloropyrimidine
Conditions: Chlorination using phosphorus oxychloride, followed by neutralization with ammonia.
化学反应分析
Types of Reactions
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its biological activity.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like CoCr₂O₄.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Diethylamine for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups depending on the reactants used.
科学研究应用
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting dihydrofolate reductase.
Medicine: Investigated for its anti-tubercular activity and potential as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
作用机制
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms. By inhibiting this enzyme, the compound can prevent the replication of bacteria and other pathogens . The molecular pathways involved include the disruption of folate metabolism, leading to impaired DNA synthesis and cell division .
相似化合物的比较
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the target compound.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar pyrimidine core but with different substituents.
2,4-Diamino-6-piperidinopyrimidine: Another derivative with potential medicinal applications.
Uniqueness
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the diethylamino group enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .
属性
CAS 编号 |
4369-91-9 |
|---|---|
分子式 |
C17H23N7O2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
ethyl 4-[[2,4-diamino-6-(diethylamino)pyrimidin-5-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H23N7O2/c1-4-24(5-2)15-13(14(18)20-17(19)21-15)23-22-12-9-7-11(8-10-12)16(25)26-6-3/h7-10H,4-6H2,1-3H3,(H4,18,19,20,21) |
InChI 键 |
TYKDUZBCZNUTDM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
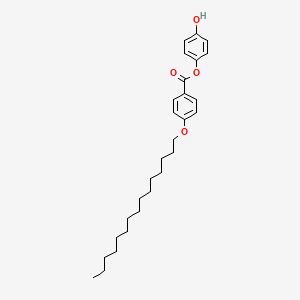

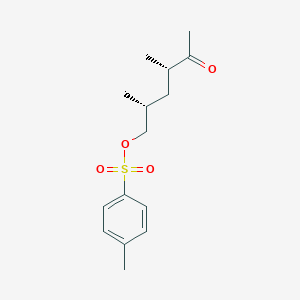

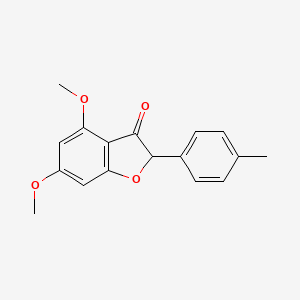
![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
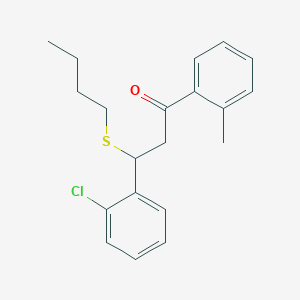
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)


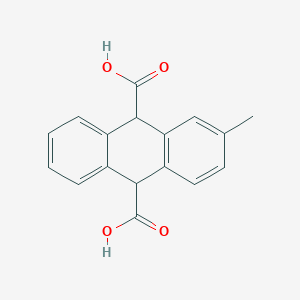
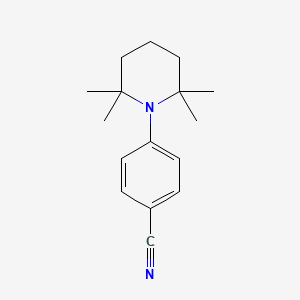
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
